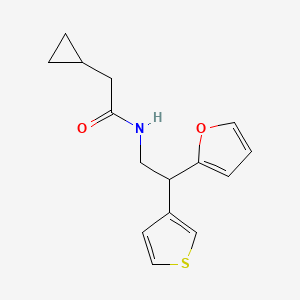

2-cyclopropyl-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide

Description

2-Cyclopropyl-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide is a heterocyclic acetamide derivative characterized by a cyclopropyl substituent and hybrid aromatic systems (furan and thiophene rings).

Properties

IUPAC Name |

2-cyclopropyl-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c17-15(8-11-3-4-11)16-9-13(12-5-7-19-10-12)14-2-1-6-18-14/h1-2,5-7,10-11,13H,3-4,8-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJOFTTYFWLAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclopropyl-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide is a compound of interest due to its unique structural features, which include a cyclopropyl group, furan, and thiophene rings. These structural elements contribute to its potential biological activities, making it a candidate for various pharmacological applications. This article provides an overview of the biological activity of this compound, supported by data tables and research findings.

The molecular formula of 2-cyclopropyl-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide is with a molecular weight of 291.4 g/mol. The presence of the furan and thiophene rings suggests that this compound may exhibit significant interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇NO₃S |

| Molecular Weight | 291.4 g/mol |

| CAS Number | 2034434-24-5 |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The furan and thiophene moieties can participate in π-π interactions and hydrogen bonding, enhancing binding affinity to target proteins. This interaction may lead to modulation of cellular pathways, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Binding : It can bind to receptors, influencing signal transduction pathways.

Biological Activity

Research indicates that compounds with similar structural characteristics often exhibit a range of pharmacological activities, including:

- Antimicrobial Activity : Some studies suggest that derivatives containing furan and thiophene rings possess antimicrobial properties.

- Anti-inflammatory Effects : The compound could potentially reduce inflammation through inhibition of pro-inflammatory cytokines.

- Anticancer Potential : Preliminary studies indicate that related compounds may exhibit cytotoxic effects on cancer cell lines.

Case Studies

-

Antimicrobial Testing : A study evaluated the antimicrobial activity of related compounds against various bacterial strains, showing promising results for furan-thiophene derivatives.

Compound Name Activity (Zone of Inhibition) 2-Cyclopropyl-N-(furan-2-yl)acetamide 15 mm N-(thiophen-3-yl)furan derivatives 12 mm -

Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited cytotoxicity against human cancer cell lines, with an IC50 value indicating effective concentration levels for therapeutic applications.

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 10 HeLa (Cervical Cancer) 15

Computational Predictions

Using computational methods such as PASS (Prediction of Activity Spectra for Substances), researchers can predict the biological activity spectrum based on the structure of 2-cyclopropyl-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide. This analysis suggests potential activities in various therapeutic areas, including:

- Antiviral

- Anticancer

- Anti-inflammatory

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The compound’s structural analogs can be grouped into three categories based on substituent variations: (1) aryl/heteroaryl acetamides, (2) fused-ring acetamides, and (3) strained alkyl-substituted acetamides. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Impact on Reactivity and Bioactivity The cyclopropyl group in the target compound introduces ring strain, which may enhance binding affinity to rigid enzyme pockets compared to linear alkyl chains. This contrasts with N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, where the naphthyl group provides planar aromaticity for π-π stacking interactions .

Physicochemical Properties

- Melting Point : The target compound’s melting point is unreported, but analogs like 4a exhibit high melting points (>200°C) due to crystalline packing of aromatic systems. The amorphous form of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide highlights the role of substituents in modulating crystallinity .

- Lipophilicity : The hybrid heteroaromatic system (furan/thiophene) likely increases lipophilicity compared to purely phenyl-based analogs, impacting membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.